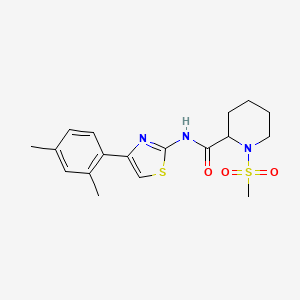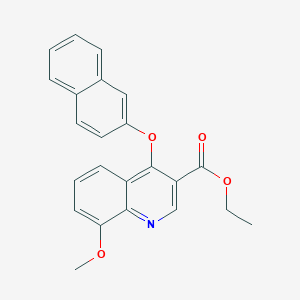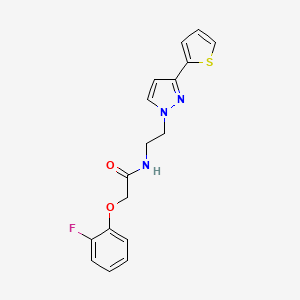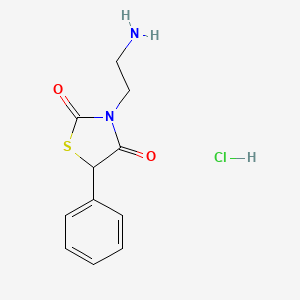![molecular formula C19H20N6O3 B2938890 3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898442-58-5](/img/structure/B2938890.png)
3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, also known as MRS 2179, is a purinergic antagonist that is commonly used in scientific research. This compound has been found to have a wide range of applications in various fields, including neuroscience, pharmacology, and physiology.
Mecanismo De Acción
3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179 acts as a competitive antagonist of the P2Y1 receptor, which is a subtype of the purinergic receptor family. This receptor is involved in a wide range of physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release. By blocking the P2Y1 receptor, 3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179 can inhibit these processes and provide insight into the underlying mechanisms of various physiological functions.
Biochemical and Physiological Effects:
3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179 has been found to have a number of biochemical and physiological effects. In particular, this compound has been shown to inhibit platelet aggregation, which makes it a potential therapeutic agent for the treatment of thrombotic disorders. Additionally, 3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179 has been found to inhibit vascular smooth muscle contraction, which may have implications for the treatment of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179 in scientific research is its specificity for the P2Y1 receptor. This allows researchers to investigate the role of this receptor in various physiological processes without the confounding effects of other receptors. However, one limitation of using 3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179 is its relatively low potency compared to other purinergic antagonists. This may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research involving 3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179. One area of interest is the development of more potent purinergic antagonists that can be used in a wider range of experimental settings. Additionally, there is ongoing research into the role of purinergic receptors in various disease states, including cancer and neurodegenerative disorders. 3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179 may provide a valuable tool for investigating these processes and developing new therapeutic strategies.
Métodos De Síntesis
The synthesis of 3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179 involves a series of chemical reactions that are typically carried out in a laboratory setting. The most common method for synthesizing this compound involves the reaction of 6-chloro-3,4-dihydro-3-methyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide with 2,2-dimethyl-1-(phenylmethyl)hydrazine to form the intermediate 3,4,7,9-tetramethyl-1-phenacyl-4H-purine-2,6-dione. This intermediate is then reacted with hydrazine hydrate to produce 3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179.
Aplicaciones Científicas De Investigación
3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179 has been extensively studied for its use in various scientific research applications. One of the most common uses of this compound is in the field of neuroscience, where it is used to study the role of purinergic receptors in the central nervous system. 3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179 has also been used in pharmacological studies to investigate the effects of purinergic antagonists on various physiological processes.
Propiedades
IUPAC Name |
3,4,7,9-tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-11-12(2)25-15-16(22(3)19(28)23(4)17(15)27)20-18(25)24(21-11)10-14(26)13-8-6-5-7-9-13/h5-9,12H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBXBBMCCJPYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16609788 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2938810.png)





![N-{3-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2938819.png)

![7,9-dimethyl-1-pentyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2938824.png)



![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2938831.png)